molecular formula C27H44O2 B13406960 Cholest-4-en-3-one, 1-hydroxy-, (1a)-

Cholest-4-en-3-one, 1-hydroxy-, (1a)-

Cat. No.: B13406960
M. Wt: 400.6 g/mol
InChI Key: DSJZBLQRMMDUAE-DCIFWVQBSA-N
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Description

Cholest-4-en-3-one, 1-hydroxy-, (1a)-, also known as 1α-hydroxycholest-4-en-3-one, is a steroid derivative that plays a significant role in various biological processes. It is a cholestanoid, a type of steroid, and is a human and plant metabolite. This compound is derived from cholesterol through oxidation and isomerization processes catalyzed by cholesterol oxidase, a bacterial flavoenzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-4-en-3-one, 1-hydroxy-, (1a)- can be synthesized through several chemical methods:

Industrial Production Methods

Industrial production of cholest-4-en-3-one, 1-hydroxy-, (1a)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus species in an aqueous/organic biphasic system. This method simplifies and accelerates production, benefiting the subsequent separation and purification processes. The product is then purified through extraction, washing, evaporation, column chromatography, and recrystallization, achieving a purity of 99.78% .

Chemical Reactions Analysis

Types of Reactions

Cholest-4-en-3-one, 1-hydroxy-, (1a)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cholest-4-en-3-one, 1-hydroxy-, (1a)-, which are useful intermediates in the synthesis of steroid drugs .

Scientific Research Applications

Cholest-4-en-3-one, 1-hydroxy-, (1a)- has several scientific research applications:

    Chemistry: It serves as an important intermediate in the synthesis of steroid drugs and other bioactive compounds.

    Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.

    Medicine: It has potential therapeutic applications in treating obesity, liver disease, and keratinization disorders.

    Industry: The compound is used in the production of steroid drugs and other pharmaceuticals

Comparison with Similar Compounds

Cholest-4-en-3-one, 1-hydroxy-, (1a)- can be compared with other similar compounds:

Conclusion

Cholest-4-en-3-one, 1-hydroxy-, (1a)- is a versatile compound with significant roles in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1S,8S,9S,10R,13R,14S,17R)-1-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-,27+/m1/s1

InChI Key

DSJZBLQRMMDUAE-DCIFWVQBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@@H]([C@]34C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C

Origin of Product

United States

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